Home > Products > Screening Compounds P14287 > Anamorelin (Fumarate)
Anamorelin (Fumarate) - 339539-92-3

Anamorelin (Fumarate)

Catalog Number: EVT-3318899
CAS Number: 339539-92-3
Molecular Formula: C35H46N6O7
Molecular Weight: 662.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Anamorelin was developed by Helsinn Therapeutics and has been the subject of various clinical studies to evaluate its efficacy and safety in treating cachexia associated with cancer. The compound is derived from a series of synthetic modifications to create a molecule that effectively interacts with the growth hormone secretagogue receptor.

Classification

Anamorelin fumarate is classified as a pharmaceutical agent, specifically within the category of appetite stimulants. It is categorized under the chemical class of peptidomimetics, which are compounds designed to mimic the biological activity of peptides.

Synthesis Analysis

The synthesis of anamorelin involves several complex steps that utilize various organic solvents and reagents. The following outlines key methods used in its synthesis:

  1. Initial Reaction: The synthesis begins with the formation of a piperidine derivative through the reaction of piperidine-1,3-dicarboxylic acid tert-butyl ester with benzyl bromide in anhydrous tetrahydrofuran at low temperatures (-70 °C) .
  2. Formation of Hydrazide: The resulting product undergoes further reactions to form a trimethylhydrazide derivative, which is crucial for the subsequent steps .
  3. Crystallization: The final product is purified through crystallization techniques, often using mixed solvents (e.g., dichloromethane and water) to achieve high purity levels (greater than 98%) .
  4. Polymorphic Forms: Various polymorphic forms of anamorelin have been identified, each with distinct physical properties that can influence stability and bioavailability .
Molecular Structure Analysis

Anamorelin fumarate has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological receptors.

  • Molecular Formula: C19_{19}H26_{26}N4_{4}O3_{3} (for the free base).
  • Molecular Weight: Approximately 342.44 g/mol.
  • Structural Features: The molecule features a piperidine ring, multiple chiral centers, and hydrazine moieties that contribute to its pharmacological activity.

Data

The crystal structure analysis reveals that anamorelin fumarate exists in various crystalline forms, each exhibiting different thermal stability and solubility characteristics, which are critical for formulation development .

Chemical Reactions Analysis

Anamorelin undergoes several chemical reactions during its synthesis:

  1. Nucleophilic Substitution: The reaction between piperidine derivatives and benzyl bromide involves nucleophilic substitution mechanisms that form new carbon-nitrogen bonds.
  2. Hydrazone Formation: The formation of hydrazones from carbonyl compounds and hydrazines is another key reaction step that plays a role in synthesizing the active compound.
  3. Crystallization Reactions: These reactions are crucial for obtaining pure forms of anamorelin fumarate suitable for pharmaceutical applications .
Mechanism of Action

Anamorelin exerts its effects primarily through stimulation of the growth hormone secretagogue receptor located in the central nervous system. This mechanism involves:

Data

Clinical trials have shown that patients receiving anamorelin exhibited marked improvements in lean body mass (measured via bioelectrical impedance analysis) as well as enhancements in quality of life metrics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Anamorelin fumarate typically appears as white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound demonstrates stability under controlled storage conditions but may degrade under extreme temperatures or humidity.
  • Melting Point: Differential scanning calorimetry indicates melting points around 120 °C, confirming its thermal stability .

Relevant Data

The moisture content measured via Karl Fischer titration indicates low levels (approximately 3%) which supports its stability during storage .

Applications

Anamorelin fumarate is primarily used in clinical settings for:

  • Cancer Cachexia Treatment: It has been specifically evaluated for its ability to counteract weight loss and muscle wasting associated with cancers such as non-small cell lung cancer.
  • Research Applications: Anamorelin is also utilized in research settings to study appetite regulation mechanisms and metabolic responses related to growth hormone signaling pathways.
Introduction to Ghrelin Receptor Agonism in Cachexia Management

Molecular Pathogenesis of Cancer-Associated Cachexia Syndrome

The pathophysiology of CACS involves interconnected catabolic processes driven by tumor-host interactions:

  • Systemic Inflammation: Tumors and host immune cells produce pro-inflammatory cytokines (IL-6, TNF-α, MIC-1) that activate nuclear factor kappa B (NF-κB) signaling. This promotes muscle proteolysis through upregulation of ubiquitin-proteasome pathway components, specifically the E3 ubiquitin ligases muscle RING-finger protein-1 (MuRF-1) and muscle atrophy F-box (MAFbx/atrogin-1) [4] [8]. IL-6 additionally induces adipose tissue browning by stimulating uncoupling protein 1 (UCP1) expression, increasing energy expenditure and thermogenesis [4].

  • Altered Energy Metabolism: Tumors secrete parathyroid hormone-related protein (PTHrP), which drives WAT browning and increases resting energy expenditure by 20-30% in cachectic patients. This hypermetabolic state accelerates catabolism [4].

  • Neuromuscular Signaling Dysregulation: Elevated myostatin (a negative regulator of muscle growth) and reduced insulin-like growth factor-1 (IGF-1) signaling disrupt skeletal muscle anabolism. This imbalance favors proteolysis over protein synthesis [3] [4].

Table 1: Key Molecular Drivers of Cancer Cachexia

Molecular TargetBiological EffectImpact on Cachexia
IL-6/TNF-αNF-κB activation↑ Muscle proteolysis via MuRF-1/MAFbx
PTHrPUCP1 induction in adipose tissue↑ Energy expenditure, fat wasting
MyostatinInhibits Akt/mTOR pathway↓ Muscle protein synthesis
MIC-1/GDF15Anorexia induction↓ Food intake, weight loss

Rationale for Ghrelin Pathway Modulation in Catabolic States

Ghrelin, an endogenous 28-amino-acid peptide primarily secreted by gastric fundus cells, binds growth hormone secretagogue receptor 1a (GHS-R1a) to regulate energy homeostasis through central and peripheral mechanisms:

  • Appetite Stimulation: Ghrelin activates hypothalamic arcuate nucleus neurons, increasing neuropeptide Y (NPY) and agouti-related peptide (AgRP) expression to enhance hunger signaling. Clinical studies demonstrate 31% increases in energy intake following ghrelin administration [2] [3].

  • Anabolic Effects: Ghrelin stimulates growth hormone (GH) secretion, increasing hepatic IGF-1 production. IGF-1 activates the PI3K/Akt/mTOR pathway, promoting muscle protein synthesis while suppressing MuRF-1 and MAFbx expression [3] [6].

  • Anti-Inflammatory Actions: Ghrelin inhibits NF-κB activation and pro-inflammatory cytokine release (IL-1β, IL-6, TNF-α) while elevating anti-inflammatory IL-10. This reduces cytokine-driven proteolysis and anorexia [3] [6].

  • Metabolic Regulation: Ghrelin decreases lipid oxidation, promotes adipogenesis, and reduces energy expenditure—counteracting the hypermetabolism characteristic of CACS [6] [8].

Table 2: Mechanisms of Ghrelin Receptor Activation in Cachexia

Physiological SystemGhrelin Receptor-Mediated EffectsTherapeutic Impact
Central Nervous System↑ NPY/AgRP expression, ↑ GH secretionImproved appetite, anabolic signaling
Skeletal Muscle↓ MuRF-1/MAFbx, ↑ IGF-1/Akt pathwayReduced proteolysis, increased LBM
Adipose Tissue↓ Lipolysis, ↓ UCP1-mediated thermogenesisFat mass preservation
Immune System↓ IL-6/TNF-α, ↑ IL-10Attenuated inflammation

Anamorelin Fumarate: Historical Development and Research Milestones

Anamorelin (INN: anamorelin hydrochloride; development codes ONO-7643, RC-1291) is a novel, orally active, non-peptidic ghrelin receptor agonist optimized for CACS treatment. Its development timeline reflects progressive clinical validation:

  • Molecular Design (2000s): Anamorelin was engineered as a benzodiazepine derivative with high selectivity for GHS-R1a (IC₅₀ = 0.79 nM). Its non-peptidic structure enables oral bioavailability and CNS penetration, distinguishing it from native ghrelin [5] [10]. Early pharmacodynamic studies demonstrated potent GH secretion (peak: 2-3 hours post-dose) and IGF-1 elevation (+84% vs. +17% placebo) without affecting cortisol, insulin, or glucose homeostasis [5].

  • Phase II Clinical Validation (2010-2015): Two pivotal trials in NSCLC cachexia patients (N=~300) established proof-of-concept. Over 12 weeks, anamorelin (100mg/day) significantly increased lean body mass (LBM; +1.10kg vs. -0.44kg placebo; p<0.001) and body weight (+2.20kg vs. -0.14kg; p<0.001). Appetite visual analog scores improved by 43% (p<0.01) [2] [5].

  • Phase III ROMANA Trials (2015-2016): Global studies (ROMANA 1/2; N=979) in advanced NSCLC cachexia confirmed LBM gains (+0.99kg and +0.65kg vs. placebo; both p<0.001) and weight increases (+2.20kg and +0.95kg; both p<0.001) at 12 weeks. However, functional endpoints (hand grip strength) showed no significant improvement, contributing to EMA's 2017 marketing authorization refusal [5] [10].

  • Regulatory Milestones (2021): Japan approved anamorelin hydrochloride (Adlumiz®) for CACS in NSCLC, gastric, pancreatic, and colorectal cancers based on phase III trials showing significant weight gain (≥5% in 42% of patients) and improved appetite [9]. This marked the first global approval of a ghrelin agonist for cachexia.

  • Ongoing Research (2023-Present): Current studies explore synergistic approaches, including anamorelin combined with nutritional support (omega-3 fatty acids) and exercise regimens. Preliminary data suggest enhanced LBM preservation versus monotherapy [1].

Table 3: Anamorelin Fumarate Compound Synonyms

Chemical DesignationAlternative Names
IUPAC Name2-Amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide
Development CodesONO-7643, RC-1291, ST-1291
Pharmacological ClassGhrelin receptor agonist, Appetite stimulant
Molecular FormulaC₃₁H₄₂N₆O₃
Salt FormsHydrochloride (approved), Fumarate (experimental)

The trajectory of anamorelin development underscores the translational challenges in cachexia therapeutics, where biochemical efficacy (LBM/weight gain) does not invariably correlate with functional improvement. Nevertheless, its targeted mechanism offers a multifaceted approach to disrupting the self-perpetuating cycles of catabolism, inflammation, and anorexia that define CACS.

Properties

CAS Number

339539-92-3

Product Name

Anamorelin (Fumarate)

IUPAC Name

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;(E)-but-2-enedioic acid

Molecular Formula

C35H46N6O7

Molecular Weight

662.8 g/mol

InChI

InChI=1S/C31H42N6O3.C4H4O4/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;5-3(6)1-2-4(7)8/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1-2H,(H,5,6)(H,7,8)/b;2-1+/t26-,31-;/m1./s1

InChI Key

RJIOUAKEXOTTOG-LUDSMFHYSA-N

SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.